7,9-Dioxa-8lambda~6~-thiaspiro[4.5]decane-8,8-dione
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Overview
Description
7,9-Dioxa-8lambda~6~-thiaspiro[4.5]decane-8,8-dione is a spirocyclic compound characterized by its unique structure, which includes both oxygen and sulfur atoms within its spiro ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,9-Dioxa-8lambda~6~-thiaspiro[4.5]decane-8,8-dione typically involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with specific amines. For instance, one method involves reacting 6,10-dioxaspiro[4.5]decane-7,9-dione with 1,1-dimethoxy-n,n-dimethyl-methanamin in ethanol to form an intermediate, which can then be further reacted with various amines to produce the desired spirocyclic compounds .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7,9-Dioxa-8lambda~6~-thiaspiro[4.5]decane-8,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a lower oxidation state.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the spirocyclic structure .
Scientific Research Applications
7,9-Dioxa-8lambda~6~-thiaspiro[4.5]decane-8,8-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism by which 7,9-Dioxa-8lambda~6~-thiaspiro[4.5]decane-8,8-dione exerts its effects is largely dependent on its interactions with molecular targets. The compound can form various intramolecular and intermolecular interactions, such as hydrogen bonds and van der Waals forces, which influence its reactivity and stability. These interactions are crucial in determining its behavior in different chemical and biological environments .
Comparison with Similar Compounds
6,10-Dioxaspiro[4.5]decane-7,9-dione: A precursor in the synthesis of 7,9-Dioxa-8lambda~6~-thiaspiro[4.5]decane-8,8-dione.
Spiro[fluorene-9,9’-xanthene]: Used in organic electronics and materials science.
Spiro[indoline-3,4’-pyridine]: Known for its applications in fluorescence and chemosensing.
Uniqueness: this compound is unique due to the presence of both oxygen and sulfur atoms within its spiro ring system, which imparts distinct chemical and physical properties. This structural feature differentiates it from other spirocyclic compounds and contributes to its versatility in various applications .
Properties
CAS No. |
143557-70-4 |
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Molecular Formula |
C7H12O4S |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
7,9-dioxa-8λ6-thiaspiro[4.5]decane 8,8-dioxide |
InChI |
InChI=1S/C7H12O4S/c8-12(9)10-5-7(6-11-12)3-1-2-4-7/h1-6H2 |
InChI Key |
QWFJNLNITBRUPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)COS(=O)(=O)OC2 |
Origin of Product |
United States |
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